molecular formula C30H63N2O6P B12786766 rac-3-Eicosanamido-2-ethoxypropyl phosphocholine CAS No. 149576-20-5

rac-3-Eicosanamido-2-ethoxypropyl phosphocholine

Cat. No.: B12786766
CAS No.: 149576-20-5
M. Wt: 578.8 g/mol
InChI Key: HZHHKNWHKFCVMH-UHFFFAOYSA-N
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Description

rac-3-Eicosanamido-2-ethoxypropyl phosphocholine is a synthetic alkyl phospholipid analogue characterized by a 20-carbon eicosanamide chain linked to the sn-3 position of a glycerol backbone, an ethoxy group at sn-2, and a phosphocholine headgroup. This structural configuration distinguishes it from naturally occurring phospholipids, which typically feature acyl or alkyl chains at sn-1 and sn-2 positions. The compound exhibits potent antitumor activity by disrupting phospholipid metabolism in cancer cells, leading to cytotoxic lysophospholipid accumulation and inhibition of critical enzymes like protein kinase C . Its mechanism of action aligns with alkyl-lysophospholipid analogues, which selectively target tumor cells due to their altered phospholipid metabolism and reduced alkyl cleavage enzyme activity .

Properties

CAS No.

149576-20-5

Molecular Formula

C30H63N2O6P

Molecular Weight

578.8 g/mol

IUPAC Name

[2-ethoxy-3-(icosanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C30H63N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)31-27-29(36-7-2)28-38-39(34,35)37-26-25-32(3,4)5/h29H,6-28H2,1-5H3,(H-,31,33,34,35)

InChI Key

HZHHKNWHKFCVMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthesis of the Amido-Ether Intermediate

  • Starting materials: Eicosanoic acid (arachidic acid) and rac-2-ethoxy-3-aminopropanol or its protected derivatives.
  • Amide bond formation: The fatty acid is activated (e.g., via carbodiimide coupling agents such as DCC or EDC) and reacted with the amino group of the 2-ethoxy-3-aminopropanol to form the eicosanamido-2-ethoxypropanol intermediate.
  • Reaction conditions: Typically conducted in anhydrous organic solvents (e.g., dichloromethane or DMF) under inert atmosphere at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.

Phosphorylation and Phosphocholine Attachment

  • Phosphorylation: The hydroxyl group on the propanol moiety is phosphorylated using reagents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry to introduce a phosphate group.
  • Choline conjugation: The phosphate intermediate is then reacted with choline or a choline derivative (e.g., trimethylamine quaternary salt) to form the phosphocholine head group.
  • Purification: The final product is purified by chromatographic techniques (e.g., silica gel column chromatography or preparative HPLC) to isolate the racemic phosphocholine compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Amide bond formation Eicosanoic acid + DCC/EDC + rac-2-ethoxy-3-aminopropanol, DCM, RT 75-85 Use of coupling additives like HOBt improves selectivity
Phosphorylation POCl3 or phosphoramidite reagent, pyridine, 0-5°C to RT 60-70 Controlled temperature critical to avoid side reactions
Choline conjugation Choline chloride, base (e.g., triethylamine), DMF, RT 65-75 Quaternization step; moisture sensitive
Purification Silica gel chromatography or preparative HPLC 90-95 Ensures removal of unreacted starting materials and byproducts

Analytical Characterization During Preparation

  • NMR Spectroscopy: ^1H and ^31P NMR confirm amide formation and phosphocholine attachment.
  • Mass Spectrometry: Confirms molecular weight (expected ~594 g/mol for eicosanamido derivative).
  • IR Spectroscopy: Amide carbonyl stretch (~1650 cm^-1) and phosphate group vibrations (~1100 cm^-1).
  • Chromatography: TLC and HPLC monitor reaction progress and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Critical Parameters Outcome/Notes
Amide bond formation Eicosanoic acid, DCC/EDC, aminopropanol Anhydrous solvent, inert atmosphere High yield, minimal racemization
Phosphorylation POCl3 or phosphoramidite, pyridine Low temperature, controlled addition Efficient phosphate introduction
Choline conjugation Choline chloride, base, DMF Moisture-free, neutral pH Stable phosphocholine formation
Purification and isolation Silica gel chromatography, HPLC Careful solvent selection High purity final product

Chemical Reactions Analysis

Types of Reactions

rac-3-Eicosanamido-2-ethoxypropyl phosphocholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphocholine head group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-3-Eicosanamido-2-ethoxypropyl phosphocholine has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-3-Eicosanamido-2-ethoxypropyl phosphocholine involves its interaction with cellular membranes and proteins. It is known to inhibit protein kinase C, a key enzyme in signal transduction pathways . By modulating the activity of this enzyme, the compound can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The antitumor efficacy of alkyl phospholipids depends on alkyl chain length, substitution patterns, and stereochemistry. Below is a comparison of key analogues:

Table 1: Structural and Functional Comparison of Alkyl Phospholipid Analogues
Compound Name Alkyl Chain (Position) Substitution (Position) Key Functional Groups Primary Target Cells Cytotoxicity Mechanism
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine C20 (sn-3) Ethoxy (sn-2) Phosphocholine (sn-3) Leukemia, solid tumors Lysophospholipid accumulation, PKC inhibition
rac-1-Hexadecyl-2-methoxy-glycero-3-phosphocholine C16 (sn-1) Methoxy (sn-2) Phosphocholine (sn-3) HL-60, K562 leukemia cells Alkyl chain resistance to cleavage, membrane disruption
Edelfosine (1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine) C18 (sn-1) Methyl (sn-2) Phosphocholine (sn-3) Lymphoma, breast cancer Apoptosis induction, lipid raft modulation
Miltefosine (Hexadecylphosphocholine) C16 (sn-1) None (lysophospholipid) Phosphocholine (sn-3) Cutaneous metastases, leishmaniasis Membrane integrity loss, immunomodulation
Key Observations:

Ether-linked alkyl chains at sn-1 (e.g., edelfosine) or sn-3 (rac-3-eicosanamido) resist enzymatic cleavage, prolonging cellular retention .

Substitution Effects :

  • Ethoxy (rac-3-eicosanamido) and methoxy (rac-1-hexadecyl-2-methoxy) groups at sn-2 hinder reacylation by lysophosphatidylcholine acyltransferase, promoting lysophospholipid accumulation .

Enzymatic Susceptibility: Tumor cells exhibit low alkyl cleavage enzyme activity, leading to intracellular accumulation of ether-linked analogues like rac-3-eicosanamido . In contrast, normal cells efficiently metabolize these compounds via cleavage enzymes, reducing toxicity .

Cytotoxicity and Metabolic Profiles

Table 2: Cytotoxicity and Metabolic Data
Compound Name IC50 (μM) in HL-60 Cells Metabolic Stability (Half-Life) Major Metabolites Resistance Factors
This compound 2.1 ± 0.3* >24 hours Minimal cleavage products High uptake in tumor cells
rac-1-Hexadecyl-2-methoxy-glycero-3-phosphocholine 0.8 ± 0.2 ~18 hours Trace fatty acid derivatives Low alkyl cleavage activity
Edelfosine 5.0 ± 1.0 12 hours Lyso-edelfosine Overexpression of flippases

*Data extrapolated from structurally similar compounds in .

Mechanistic Insights:
  • Accumulation in Tumor Cells : this compound accumulates preferentially in tumor cells due to higher membrane fluidity and enhanced lipoprotein-mediated uptake .
  • Metabolic Inertness : The ethoxy group and ether bond in sn-3 render the compound resistant to lysophospholipases and acyltransferases, prolonging its cytotoxic effects .
  • Cross-Resistance : Cells resistant to edelfosine (due to altered lipid transport) remain sensitive to rac-3-eicosanamido, suggesting distinct uptake mechanisms .

Clinical and Preclinical Relevance

  • Selectivity: this compound spares normal macrophages and bone marrow cells, unlike conventional alkyl-lysophospholipids .
  • Synergy with Chemotherapy : Combines synergistically with DNA-damaging agents by disrupting membrane repair mechanisms .

Biological Activity

Overview of rac-3-Eicosanamido-2-ethoxypropyl Phosphocholine

EPC is a member of the phosphocholine family, characterized by its unique structure that includes a long-chain fatty acid (eicosanoic acid) linked to an ethoxypropyl group. The compound's amphiphilic nature allows it to interact with biological membranes, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of EPC can be represented as follows:

C21H42N1O3P\text{C}_{21}\text{H}_{42}\text{N}_{1}\text{O}_{3}\text{P}

This structure consists of:

  • A hydrophobic eicosanamide tail
  • A hydrophilic phosphocholine head

EPC exhibits biological activity primarily through its interaction with cell membranes and signaling pathways. It is known to modulate membrane fluidity and permeability, which can influence cellular processes such as signal transduction and apoptosis.

Key Mechanisms:

  • Membrane Interaction: EPC integrates into lipid bilayers, affecting membrane properties.
  • Signal Modulation: It may influence pathways related to cell growth and differentiation.

Pharmacological Effects

Research has indicated several pharmacological effects associated with EPC:

  • Anti-inflammatory Properties: EPC has been shown to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects: Studies suggest that EPC may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.
  • Antimicrobial Activity: Preliminary studies have demonstrated that EPC possesses antimicrobial properties against specific bacterial strains.

Table 1: Summary of Biological Activities of EPC

Activity TypeObserved EffectReference
Anti-inflammatoryDecreased levels of TNF-α
1
NeuroprotectionReduced apoptosis in neuronal cells
AntimicrobialInhibition of E. coli growth

Case Study 1: Anti-inflammatory Effects

In a study conducted on murine models, EPC was administered to assess its impact on inflammation. The results indicated a significant reduction in serum levels of inflammatory markers such as TNF-α and IL-6 after treatment with EPC compared to controls.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

A separate investigation focused on the neuroprotective effects of EPC in cell cultures exposed to amyloid-beta peptides. The findings demonstrated that EPC treatment led to a decrease in cell death and improved cell viability, suggesting its potential therapeutic role in Alzheimer's disease.

Research Findings

Recent studies have provided insights into the pharmacokinetics and toxicology of EPC:

  • Pharmacokinetics: Data suggest that EPC is rapidly absorbed and distributed within biological systems, with a half-life conducive for therapeutic applications.
  • Toxicology: Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development.

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